2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate
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Overview
Description
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate is a chemical compound belonging to the family of 2,4-dichlorophenoxyacetic acid compounds. It is a broad-spectrum herbicide used to control broad-leaved weeds in various settings, including agricultural fields, residential lawns, and aquatic areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-[(heptyloxy)methoxy]ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The product is then purified through distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-[(heptyloxy)methoxy]ethanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in weed control.
Medicine: Explored for potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Employed as a herbicide in agriculture and horticulture to control broad-leaved weeds.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth processes of plants, leading to uncontrolled and abnormal growth, ultimately causing the death of the targeted weeds. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2,4-Dichlorophenoxybutyric acid: Another herbicide with similar properties but different alkyl chain length.
2,4-Dichlorophenoxypropionic acid: Similar herbicide with a propionic acid moiety instead of acetic acid.
Uniqueness
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate is unique due to its heptyloxy group, which imparts different physicochemical properties compared to its analogs. This modification can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
59577-74-1 |
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Molecular Formula |
C18H26Cl2O5 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-(heptoxymethoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C18H26Cl2O5/c1-2-3-4-5-6-9-22-14-23-10-11-24-18(21)13-25-17-8-7-15(19)12-16(17)20/h7-8,12H,2-6,9-11,13-14H2,1H3 |
InChI Key |
FZRAQFPVOBFYAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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